

physical and chemical properties of 2-bromobutyrophenone

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Compound of Interest

Compound Name: 2-Bromo-1-phenylbutan-1-one

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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromobutyrophenone

Introduction

2-Bromobutyrophenone, an α -halogenated ketone, is a significant organic compound characterized by a butyrophenone backbone with a bromine atom substituted at the α -carbon (the carbon atom adjacent to the carbonyl group). This unique structural arrangement imparts a high degree of reactivity, establishing 2-bromobutyrophenone as a versatile intermediate in a multitude of organic syntheses. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it serves as a crucial building block for constructing more complex molecular architectures.^[1]

This technical guide offers a comprehensive exploration of the physical and chemical properties of 2-bromobutyrophenone, intended for researchers, scientists, and professionals in drug development. The document delves into its structural attributes, reactivity, synthesis, and safety considerations, providing a foundational understanding for its application in a laboratory setting.

Chemical Identity and Structure

The fundamental characteristics of 2-bromobutyrophenone are summarized below, providing a clear identification of the compound.

- IUPAC Name: **2-Bromo-1-phenylbutan-1-one**
- Synonyms: α -Bromobutyrophenone
- CAS Number: 877-35-0
- Molecular Formula: $C_{10}H_{11}BrO$ [2]
- Molecular Weight: 227.10 g/mol [3]

The structure of 2-bromobutyrophenone features a phenyl group and a brominated butyl chain attached to a central carbonyl carbon. The bromine atom on the α -carbon is the key to its chemical reactivity.

Physical Properties

The physical characteristics of 2-bromobutyrophenone determine its state and solubility, which are critical parameters for its handling, storage, and use in reactions. These properties are summarized in the table below.

Property	Value	Source(s)
Appearance	White solid	[2]
Melting Point	78-81 °C	[2]
Boiling Point	~260 °C	[2]
Solubility	Soluble in organic solvents like ethanol and dimethylformamide.	[2]

Chemical Properties and Reactivity

The chemical behavior of 2-bromobutyrophenone is dominated by the presence of the α -bromo ketone moiety. This functional group creates a highly electrophilic α -carbon, making it a prime target for nucleophilic attack.[4] The electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom enhance this electrophilicity.

Nucleophilic Substitution

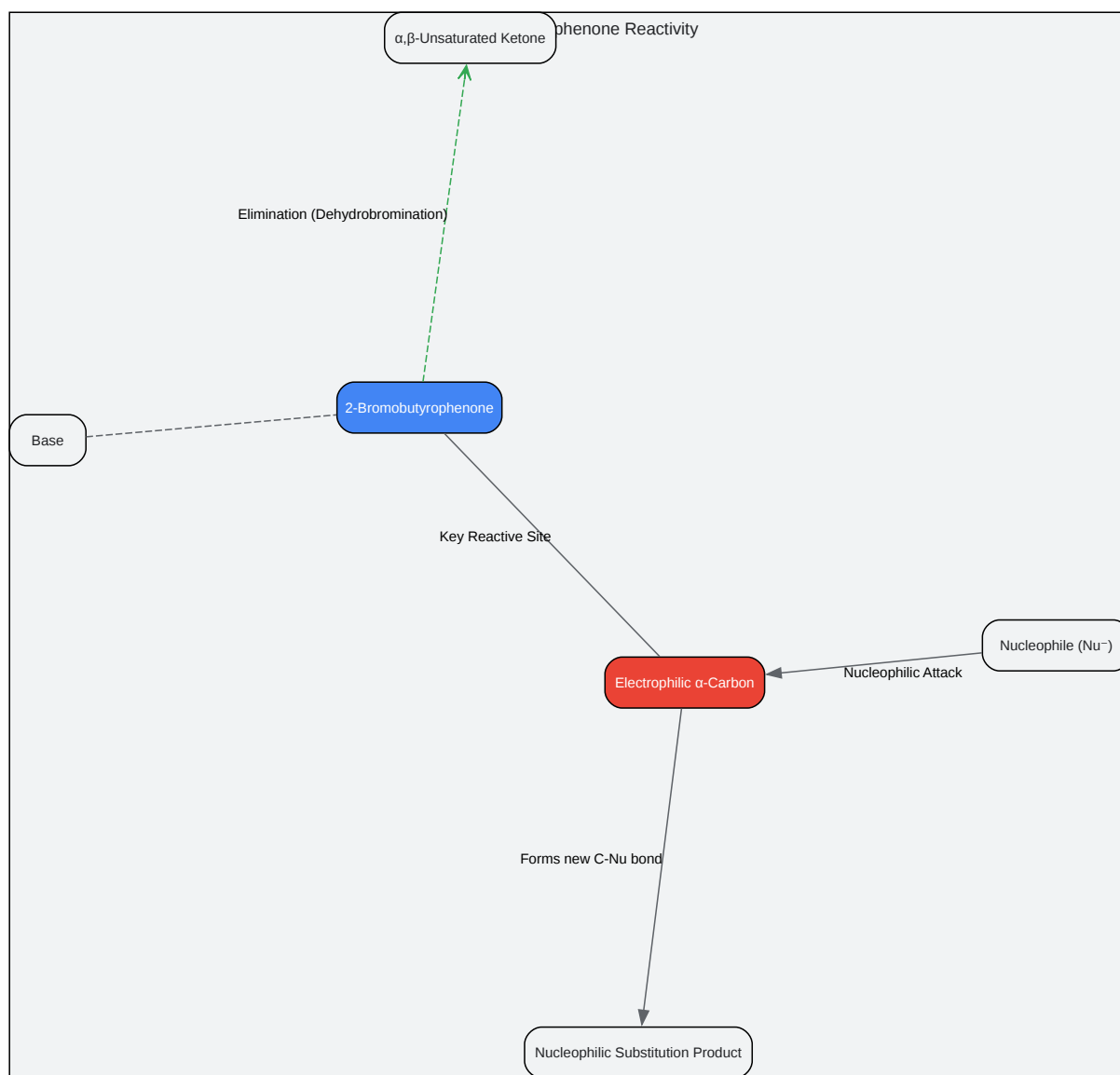
The most prominent reaction of 2-bromobutyrophenone is nucleophilic substitution, where the bromine atom is displaced by a wide variety of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the α -position.

- **Causality of Reactivity:** The polarization of the C-Br bond, coupled with the inductive effect of the carbonyl group, makes the bromine atom an excellent leaving group. A broad range of nucleophiles (e.g., amines, alkoxides, thiolates, and carbanions) can readily attack the α -carbon, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds.

Elimination Reactions

In the presence of a non-nucleophilic base, 2-bromobutyrophenone can undergo dehydrobromination to yield an α,β -unsaturated ketone.^{[5][6]} This elimination reaction, typically following an E2 pathway, is a valuable method for introducing a carbon-carbon double bond conjugated with the carbonyl group.^{[5][6]}

The diagram below illustrates the core reactivity of 2-bromobutyrophenone, highlighting the electrophilic nature of the α -carbon.



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Caption: Core reactivity pathways of 2-bromobutyrophenone.

Synthesis of 2-Bromobutyrophenone

The most common and direct method for synthesizing 2-bromobutyrophenone is through the α -bromination of its parent ketone, butyrophenone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate.^{[5][7]}

General Experimental Protocol: Acid-Catalyzed α -Bromination

This protocol is a self-validating system based on established methods for the α -halogenation of ketones.^{[5][7]} The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to ensure completion.

Materials:

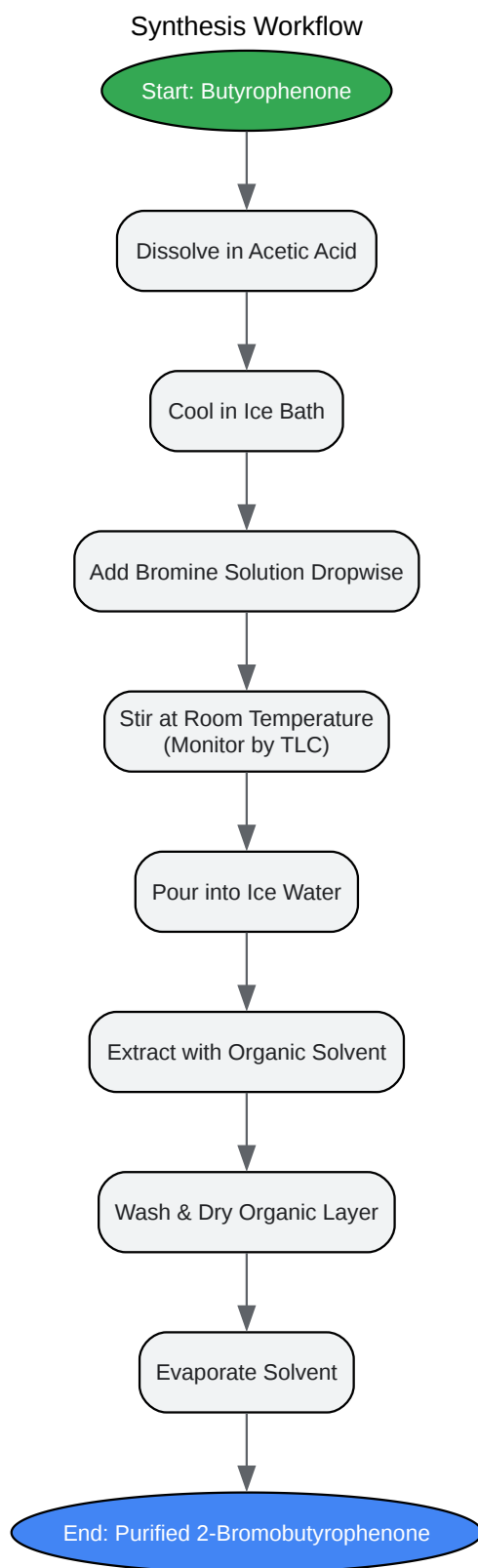
- Butyrophenone
- Molecular Bromine (Br_2)
- Acetic Acid (as solvent and catalyst)
- Ice-cold water
- Sodium bisulfite solution (for quenching excess bromine)
- Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Reaction Setup:** Dissolve butyrophenone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask should be placed in an ice bath to control the reaction temperature.
- **Addition of Bromine:** Slowly add a solution of molecular bromine in acetic acid to the stirred ketone solution. The rate of addition should be controlled to maintain the reaction temperature and prevent the accumulation of unreacted bromine.

- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. The disappearance of the red-brown color of bromine is an indicator of its consumption. Monitor the reaction's progress by TLC.
- **Workup:** Once the reaction is complete, pour the reaction mixture into a beaker of ice-cold water. This will precipitate the crude product.
- **Quenching:** If any bromine color persists, add a small amount of sodium bisulfite solution to quench the excess bromine.
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane).
- **Washing and Drying:** Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude 2-bromobutyrophenone can be further purified by recrystallization.

The following diagram outlines the workflow for the synthesis of 2-bromobutyrophenone.



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Caption: Workflow for the synthesis of 2-bromobutyrophenone.

Safety and Handling

2-Bromobutyrophenone is an irritant and should be handled with care in a well-ventilated fume hood.^{[2][8]}

- Hazards: May cause irritation to the eyes, skin, and respiratory tract.^{[2][9]} Incompatible with strong oxidizing agents and strong bases.^{[10][11][12]}
- Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.^{[2][13]}
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.^{[10][13]}
 - Skin Contact: Wash the affected area immediately with soap and water.^{[2][10]}
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.^{[10][11]}
 - Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.^{[10][13]}
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.^[10]

Applications

As a reactive intermediate, 2-bromobutyrophenone is primarily used in organic synthesis.^{[2][8]} Its ability to readily react with nucleophiles makes it a valuable precursor for the synthesis of a variety of compounds, particularly in the development of pharmaceutical agents and other specialty chemicals.^{[1][8]}

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